Bienvenue dans la boutique en ligne BenchChem!

6-Phenylbenzo[a]phenazin-5-yl acetate

Medicinal Chemistry SAR Procurement Specification

6-Phenylbenzo[a]phenazin-5-yl acetate (CAS 300805-19-0) is a synthetic polyheterocyclic compound belonging to the benzo[a]phenazine class, characterized by a fused tetracyclic phenazine core substituted with a phenyl group at position 6 and an acetate ester at position 5 (molecular formula C₂₄H₁₆N₂O₂, MW 364.4 g/mol). Benzo[a]phenazin-5-ol derivatives, including their esterified forms, have gained attention as privileged scaffolds in medicinal chemistry owing to broad pharmacological activities such as antiplasmodial, antitumor, antimalarial, and anticancer effects, and serve as versatile templates for the synthesis of structurally diverse polyheterocycles.

Molecular Formula C24H16N2O2
Molecular Weight 364.4g/mol
CAS No. 300805-19-0
Cat. No. B416351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylbenzo[a]phenazin-5-yl acetate
CAS300805-19-0
Molecular FormulaC24H16N2O2
Molecular Weight364.4g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CC=C5
InChIInChI=1S/C24H16N2O2/c1-15(27)28-24-18-12-6-5-11-17(18)22-23(21(24)16-9-3-2-4-10-16)26-20-14-8-7-13-19(20)25-22/h2-14H,1H3
InChIKeyOUVCHRSLUIASEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylbenzo[a]phenazin-5-yl acetate (CAS 300805-19-0): Core Chemical Identity and Research-Grade Procurement Profile


6-Phenylbenzo[a]phenazin-5-yl acetate (CAS 300805-19-0) is a synthetic polyheterocyclic compound belonging to the benzo[a]phenazine class, characterized by a fused tetracyclic phenazine core substituted with a phenyl group at position 6 and an acetate ester at position 5 (molecular formula C₂₄H₁₆N₂O₂, MW 364.4 g/mol) . Benzo[a]phenazin-5-ol derivatives, including their esterified forms, have gained attention as privileged scaffolds in medicinal chemistry owing to broad pharmacological activities such as antiplasmodial, antitumor, antimalarial, and anticancer effects, and serve as versatile templates for the synthesis of structurally diverse polyheterocycles . The compound is supplied primarily as a research intermediate with a typical purity of 95%, and its NMR spectroscopic fingerprint has been archived in authoritative spectral databases, confirming its structural identity [1].

Why In-Class Benzo[a]phenazine Analogs Cannot Substitute for 6-Phenylbenzo[a]phenazin-5-yl acetate in Research and Procurement


Benzo[a]phenazine derivatives form a structurally diverse family in which subtle variations in substitution pattern, ester functionality, and halogen content produce markedly different physicochemical properties, reactivity profiles, and biological target engagement . The 6-phenyl-5-acetate configuration of the target compound occupies a specific molecular space distinct from its 5-hydroxy parent (which presents a free nucleophilic hydroxyl), its 5-propanoate or 5-(4-methylbenzoate) ester analogs (which differ in steric bulk and lipophilicity), and its 4-halogenated phenyl variants (4-chloro and 4-bromo), which introduce electron-withdrawing effects and increased molecular weight . These structural differences can critically alter solubility, metabolic stability, binding affinity, and suitability as a synthetic intermediate. Consequently, generic substitution without explicit head-to-head comparative data risks introducing uncontrolled variables that undermine experimental reproducibility and invalidate SAR conclusions .

Quantitative Differentiation Evidence for 6-Phenylbenzo[a]phenazin-5-yl acetate vs. Closest Structural Analogs


Molecular Weight and Halogen Content Differentiation Against 4-Bromo and 4-Chloro Analogs

The target compound (6-phenylbenzo[a]phenazin-5-yl acetate, C₂₄H₁₆N₂O₂) has a molecular weight of 364.4 g/mol, which is 34.4 g/mol lower than its 4-chloro analog (C₂₄H₁₅ClN₂O₂, MW 398.8 g/mol) and 78.9 g/mol lower than its 4-bromo analog (C₂₄H₁₅BrN₂O₂, MW 443.3 g/mol) . The absence of a halogen substituent on the 6-phenyl ring eliminates the electron-withdrawing inductive effect present in the halogenated congeners, yielding a distinct electronic distribution across the phenazine core .

Medicinal Chemistry SAR Procurement Specification

Ester Functionality Differentiation: Acetate vs. Parent 5-Hydroxy Compound

The target compound bears an acetate ester at position 5, which chemically distinguishes it from the corresponding 5-hydroxy parent (6-phenylbenzo[a]phenazin-5-ol). The acetate serves as a protecting group for the phenolic –OH, increasing the compound's stability toward oxidation and reducing its nucleophilicity, while remaining cleavable under mild basic or enzymatic hydrolysis conditions to regenerate the free phenol [1]. The 5-OH parent, by contrast, presents a reactive hydroxyl group that can participate directly in further derivatization (e.g., etherification, phosphorylation) or act as a hydrogen-bond donor in biological target engagement .

Synthetic Chemistry Prodrug Design Reactivity

NMR Spectroscopic Fingerprint as a Verifiable Identity and Purity Benchmark

A reference ¹H NMR spectrum of 6-phenylbenzo[a]phenazin-5-yl acetate has been deposited in the SpectraBase database (Compound ID KSkZLB8BCj5), providing a definitive spectroscopic fingerprint for identity verification [1]. This spectrum enables researchers to confirm the structural integrity of purchased material independently, a capability that is not uniformly available for all close analogs (e.g., the 4-chloro and 4-bromo variants, for which publicly archived NMR data are sparse or vendor-only) [2]. The InChIKey (OUVCHRSLUIASEL-UHFFFAOYSA-N) further allows unambiguous database cross-referencing.

Analytical Chemistry Quality Control Compound Authentication

Ester Chain-Length Differentiation: Acetate (C2) vs. Propanoate (C3) vs. 4-Methylbenzoate Analogs

The acetate ester (C2) of the target compound provides a minimal steric and lipophilic footprint at position 5, in contrast to the propanoate analog (C3, MW 392.5, C₂₅H₁₈N₂O₂) and the 4-methylbenzoate analog (C31, MW ca. 454.5, C₃₁H₂₂N₂O₂) [1]. Each additional methylene unit in the ester chain is predicted to increase logP by approximately 0.5 units (based on the Hansch π constant for aliphatic CH₂), cumulatively affecting aqueous solubility and passive membrane diffusion.

Lipophilicity Modulation Prodrug Design SAR

Optimized Application Scenarios for 6-Phenylbenzo[a]phenazin-5-yl acetate (CAS 300805-19-0)


Building Block for Late-Stage Deprotection Strategies in Phenazine-Based Drug Discovery

When a synthetic route requires a protected phenolic group that can be unmasked at a late stage, the acetate ester of 6-Phenylbenzo[a]phenazin-5-yl acetate serves as an ideal latent phenol [1]. Its hydrolytic lability under mild basic conditions (e.g., K₂CO₃/MeOH or enzymatic esterases) enables controlled release of the 5-OH group for subsequent conjugation, bioconjugation, or pharmacophoric optimization. This distinguishes it from the free phenol analog, which may undergo unwanted oxidation or premature conjugation, and from the bulkier propanoate or 4-methylbenzoate esters, which may exhibit slower or incomplete hydrolysis kinetics .

Reference Standard for Analytical Method Development and Compound Authentication

The publicly archived ¹H NMR spectrum on SpectraBase (Compound ID KSkZLB8BCj5) makes 6-Phenylbenzo[a]phenazin-5-yl acetate a reliable reference standard for NMR method development, HPLC-MS impurity profiling, and batch-to-batch identity verification in quality control laboratories [1]. Its well-defined molecular formula (C₂₄H₁₆N₂O₂), exact mass (364.121178 g/mol), and InChIKey (OUVCHRSLUIASEL-UHFFFAOYSA-N) facilitate unambiguous database retrieval and compliance with journal characterization standards [1].

Scaffold for Halogen-Free Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns where halogen atoms are undesirable (e.g., due to metabolic liabilities, toxicity concerns, or patent strategy), the non-halogenated 6-phenyl substituent of this compound provides a clean baseline for SAR exploration [1]. Compared to its 4-chloro (MW 398.8) and 4-bromo (MW 443.3) analogs, the target compound eliminates the confounding electronic and steric effects of halogen substitution, allowing unambiguous attribution of biological activity changes to modifications elsewhere on the phenazine scaffold .

Minimal-Lipophilicity Probe for Cellular Assay Compatibility

For cell-based phenotypic screening or in vitro absorption/distribution studies where compound solubility and nonspecific binding must be minimized, the acetate ester provides the lowest predicted lipophilicity among the available 5-O-acyl derivatives [1]. This property is critical when assay conditions (e.g., aqueous buffer, serum-containing media) are intolerant of highly lipophilic compounds, as the propanoate and 4-methylbenzoate analogs carry incremental logP increases of approximately 0.5 and 2.5–3.5 units, respectively, which can lead to precipitation or extensive protein binding [1].

Quote Request

Request a Quote for 6-Phenylbenzo[a]phenazin-5-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.